4-tert-Butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide, also known as SU11274, is a small molecule tyrosine kinase inhibitor with high specificity for the c-Met receptor. [] It has been primarily studied for its potential anticancer properties due to its ability to inhibit the c-Met signaling pathway, which is often dysregulated in various cancers. [] This document will focus on the chemical and biochemical aspects of the compound, excluding any discussion of drug use, dosage, or side effects.
The synthesis of 4-tert-Butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide involves a multi-step process starting with tert-butyl 3-oxobutanoate. [] The synthesis route involves a series of reactions including condensation, reduction, and sulfonylation steps to arrive at the final compound. While the specific details of the optimized synthetic route are not provided in the available literature, the synthesis is reported to require mild conditions and is deemed suitable for laboratory-scale production. []
The molecular structure of 4-tert-Butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide has been confirmed using 1H-NMR and ESI-MS techniques. [] Unfortunately, specific details regarding bond lengths, angles, and other structural parameters are not available in the provided literature.
4-tert-Butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide acts as a tyrosine kinase inhibitor, specifically targeting the c-Met receptor. [] While the exact binding mechanism remains unelaborated in the provided literature, it is known that tyrosine kinase inhibitors generally exert their effects by competing with ATP for binding at the kinase active site, thereby preventing phosphorylation and downstream signaling. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6